(S)-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid

Peptide Synthesis Orthogonal Protection SPPS

(S)-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid (Boc-Lys(Tfa)-OH; CAS 16965-06-3) is an Nα-Boc, Nε-trifluoroacetyl (Tfa) orthogonally protected L-lysine derivative used as a precision building block in solid-phase peptide synthesis (SPPS) and N-carboxyanhydride (NCA) polymerizations. Its dual acid/base-labile protecting group architecture enables sequential, chemoselective deprotection that is fundamentally inaccessible with conventional single-strategy lysine building blocks.

Molecular Formula C13H21F3N2O5
Molecular Weight 342.31 g/mol
CAS No. 16965-06-3
Cat. No. B557093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid
CAS16965-06-3
Synonyms16965-06-3; (S)-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoicacid; Boc-Lys(Tfa)-OH; BOC-L-LYS(TFA)-OH; C13H21F3N2O5; AmbotzBAA5790; SCHEMBL1603617; 15503_FLUKA; CTK8B4498; DEIYNDIFGSDDCY-QMMMGPOBSA-N; MolPort-002-507-581; ZINC2384748; ANW-45298; MFCD00037104; AKOS005174924; AKOS015841419; CS18788; DS-1897; AJ-35104; AK-63453; KB-59040; AB0000682; N-a-Boc-N-Epsilon-trifluoroacetyl-L-lysine; ST2414565; TC-067469
Molecular FormulaC13H21F3N2O5
Molecular Weight342.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O
InChIInChI=1S/C13H21F3N2O5/c1-12(2,3)23-11(22)18-8(9(19)20)6-4-5-7-17-10(21)13(14,15)16/h8H,4-7H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)
InChIKeyDEIYNDIFGSDDCY-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid (Boc-Lys(Tfa)-OH, CAS 16965-06-3): Orthogonally Protected Lysine Building Block for Specialist Peptide Procurement


(S)-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid (Boc-Lys(Tfa)-OH; CAS 16965-06-3) is an Nα-Boc, Nε-trifluoroacetyl (Tfa) orthogonally protected L-lysine derivative used as a precision building block in solid-phase peptide synthesis (SPPS) and N-carboxyanhydride (NCA) polymerizations. Its dual acid/base-labile protecting group architecture enables sequential, chemoselective deprotection that is fundamentally inaccessible with conventional single-strategy lysine building blocks .

Why Generic Substitution Fails for Boc-Lys(Tfa)-OH (CAS 16965-06-3): Orthogonal Deprotection and Side-Reaction Control


Simply substituting Boc-Lys(Tfa)-OH with a conventional Nα-Boc-Nε-Boc, -Cbz, or -Fmoc lysine derivative introduces critical liabilities: loss of orthogonal deprotection, incompatibility with downstream aqueous basic hydrolysis, or introduction of substantial Nε-trifluoroacetylation side-reaction risk during chain elongation. The Tfa group uniquely withstands the acidic conditions required for Boc removal (TFA/DCM cocktails) while being quantitatively removable under mild aqueous basic conditions, enabling a chemoselectivity profile that no single-strategy analog can replicate .

Quantitative Differentiation Evidence for Boc-Lys(Tfa)-OH (CAS 16965-06-3)


Orthogonal Deprotection Selectivity: Tfa Group Removal by Aqueous Base vs. Acid-Labile Boc/Cbz Side-Chain Groups

The Nε-trifluoroacetyl (Tfa) protecting group on Boc-Lys(Tfa)-OH can be removed selectively using aqueous basic hydrolysis (e.g., 1 M NaOH or piperidine/DMF solutions), while the Nα-Boc group remains intact. In contrast, the most common ε-amine protecting groups — Boc (on Fmoc-Lys(Boc)-OH) and Cbz (on Boc-Lys(Cbz)-OH) — are both acid-labile and are cleaved concurrently with the α-Boc group under TFA deprotection conditions, eliminating chemoselectivity . This orthogonal selectivity is a class-defining property of the Tfa-protected variant.

Peptide Synthesis Orthogonal Protection SPPS

Minimization of Nε-Trifluoroacetylation Side-Reaction During Boc Deprotection: ~1% vs. ~10% Trifluoroacetyl-Lysine Formation

In Boc-strategy SPPS, residual trifluoroacetic acid (TFA) from Boc-deprotection steps can react with free ε-amino groups to form undesired Nε-trifluoroacetyl-lysine. When Z-Lys(Boc)-OCH2-resin was treated with HBr-TFA or HF, approximately 10% Nε-trifluoroacetyl-lysine was observed. By contrast, similar treatment of Boc-Lys(Tfa)-OCH2-resin resulted in only ~1% of the corresponding side-product due to the Tfa group already occupying the ε-amine position, preventing adventitious trifluoroacetylation . This represents a ~10-fold reduction in a critical purity-limiting side reaction.

Peptide Synthesis Side-Reaction Control Boc Deprotection

Enantiomeric Purity Specification: ≤0.5% Undesired Enantiomer vs. Standard 95% Purity-Only Commercial Grades

Commercially available Boc-Lys(Tfa)-OH (CAS 16965-06-3) is specified at ≥98% HPLC purity with enantiomeric (stereoisomer) content ≤0.5% by HPLC, as documented by Watanabe Chemical . This is tighter than many generic Boc- or Fmoc-protected lysine derivatives where only overall purity (e.g., 95% or 98% HPLC without an explicit enantiomeric purity specification) is guaranteed . The explicit ≤0.5% enantiomer specification provides documented chiral integrity assurance.

Quality Control Enantiomeric Purity Chiral Specification

Application-Specific Performance: Tfa-Protected Lysine Enables Dendrigraft Poly-L-Lysine (DGL) with 35-60% Yield and Controlled Polydispersity (1.3-1.5)

Lys(Tfa)-NCA (derived from Nε-Tfa-protected lysine) is the monomer of choice for the multigram-scale synthesis of lysine dendrigraft (DGL) polymers via aqueous NCA polycondensation. The Tfa group's spontaneous precipitation of the growing polymer ensures moderate molecular weight control with unimodal distribution and easy work-up, yielding generation G1 with a polymerization degree (DP) of 8 and polydispersity index (PDI) of 1.2. Subsequent alkaline Tfa removal yields free DGL with 35-60% overall yield, and optimized monomer/macroinitiator ratios give PDI values of 1.3-1.5 up to generation G5 (DP ~1000) . No other ε-protecting group (Boc, Cbz, Fmoc) provides this combination of precipitation-driven molecular weight control and aqueous alkaline deprotection in NCA polymerization.

Dendritic Polymers NCA Polymerization Biomaterials

Optical Rotation Consistency: [α]D20 = -11 ± 1° (c=2, DMF) as a Batch-to-Batch Identity Benchmark

Multiple independent commercial sources consistently report optical rotation for the L-enantiomer as [α]D20 = -11 ± 1° (c=2 in DMF) . This narrow specification range serves as a robust identity and chiral integrity check differentiating it from the D-enantiomer (Boc-D-Lys(Tfa)-OH, CAS 96561-04-5) which exhibits [α]D20 = +3 ± 2° (c=1 in acetone) . Many non-Tfa protected lysine analogs (e.g., Boc-Lys(Boc)-OH, Boc-Lys(Cbz)-OH) show broader or less consistently reported rotation values .

Quality Control Identity Testing Chiral Specification

Validated Application Scenarios for Boc-Lys(Tfa)-OH (CAS 16965-06-3)


On-Resin ε-Amine Side-Chain Modification and Peptide Cyclization in Fmoc/Boc Hybrid SPPS

Build peptides on solid support where the lysine ε-amino group must remain protected through multiple cycles of Fmoc-deprotection (piperidine) and TFA-mediated Boc removal, then be selectively deprotected on-resin using aqueous base (e.g., 1 M NaOH or piperidine/DMF mixtures) for side-chain functionalization, labeling, or cyclization. The orthogonal Tfa group is stable to both acidic (TFA) and basic (piperidine) conditions used for α-amine deprotection cycles .

Multigram Synthesis of Dendrigraft Poly-L-Lysine (DGL) Polymers for Drug and Gene Delivery Scaffolds

Convert Boc-Lys(Tfa)-OH to Lys(Tfa)-NCA and perform aqueous NCA polycondensation under weakly acidic conditions to produce generation G1-G5 DGL polymers with controlled molecular weight (DP up to ~1000, PDI 1.3-1.5) and ~25% branching density. The Tfa group is essential for spontaneous polymer precipitation and subsequent alkaline deprotection to yield free DGL at 35-60% overall yield .

Boc-Strategy Peptide Synthesis with Minimized Trifluoroacetylation Side-Reaction Risk

Employ Boc-Lys(Tfa)-OH as the lysine input in Boc/Bzl-strategy SPPS to eliminate the ~10% Nε-trifluoroacetyl-lysine side-product contamination observed when using unprotected ε-amine lysine derivatives under HBr-TFA or HF deprotection. The pre-installed Tfa group reduces this side reaction to ~1%, improving crude peptide purity and reducing HPLC purification requirements .

Chiral Integrity Testing and QC Reference Standard for D-Enantiomer Detection

Use Boc-Lys(Tfa)-OH with its well-characterized optical rotation ([α]D20 = -11 ± 1°, c=2, DMF) and explicit enantiomer specification (≤0.5% undesired enantiomer) as a chiral identity standard in QC laboratories for incoming raw material verification and for establishing enantiomeric purity methods (HPLC, chiral CE) in GMP procurement workflows .

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